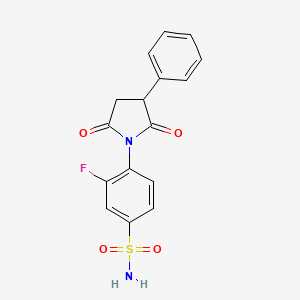
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C15H19N2O3. It belongs to the class of aromatic amides, where the amide linkage is directly bonded to an aromatic system . This compound exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route is through the reaction of a suitable precursor with a fluorinated benzenesulfonamide. The exact synthetic pathway may vary, but it typically includes the following steps:
Formation of the Pyrrolidine Ring: Starting from an appropriate precursor, a pyrrolidine ring is formed by cyclization. The phenyl group is introduced during this step.
Fluorination: The fluorine atom is introduced at a specific position on the benzene ring.
Sulfonation: The sulfonamide group (SONH) is added to the benzene ring.
Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. These methods are proprietary and may involve specialized catalysts and conditions.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl group.
Substitution: Substitution reactions can occur at the fluorine position or the sulfonamide nitrogen.
Reduction: Reduction of the carbonyl group (2,5-dioxo) may lead to different derivatives.
Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) are used.
Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH) are common reagents.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or positional isomers.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a drug candidate due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Materials Science: The compound’s properties may find applications in materials, coatings, or sensors.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs to this compound, its structural features make it distinct. related compounds include other sulfonamides, fluorinated aromatics, and pyrrolidines.
Propiedades
Número CAS |
30438-06-3 |
|---|---|
Fórmula molecular |
C16H13FN2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) |
Clave InChI |
BUQOMQVAPSDAIP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)


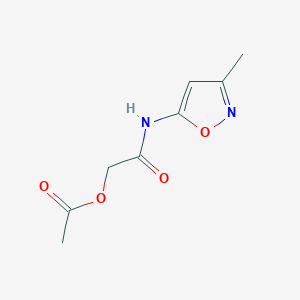
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
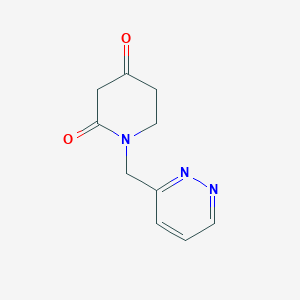
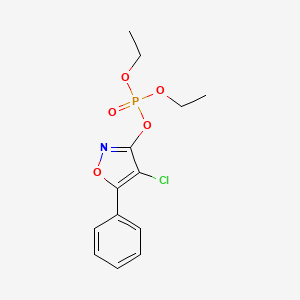
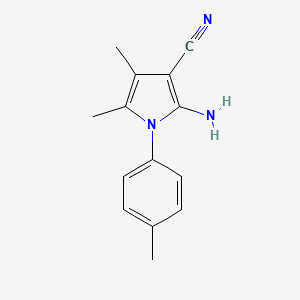
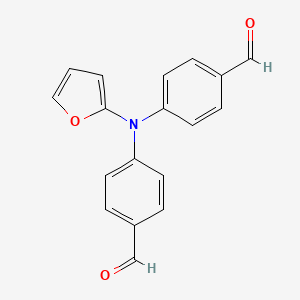
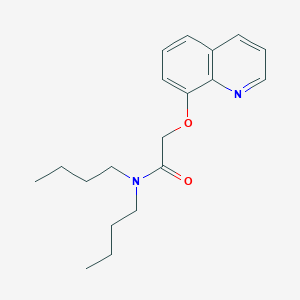
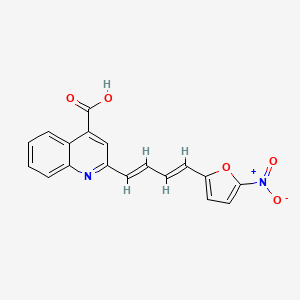
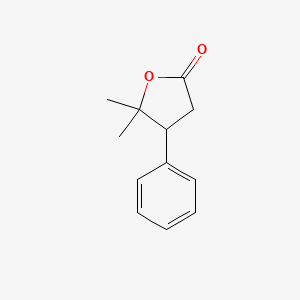
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
